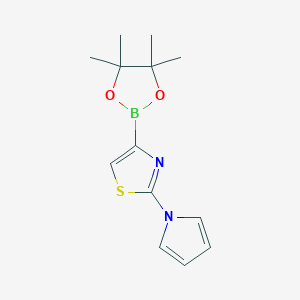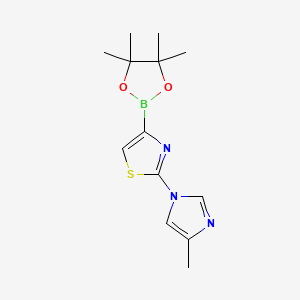
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester
説明
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester, also known as PTP-BPE, is a novel small molecule that has been developed for use in various scientific research applications. PTP-BPE has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.
科学的研究の応用
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential use in a variety of scientific research applications, including drug discovery and development, cancer research, and metabolic engineering. In addition, this compound has been studied for its potential use in gene expression studies, protein-protein interactions, and signal transduction pathways.
作用機序
The mechanism of action of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester is not yet fully understood, however, it is believed to involve the inhibition of protein-protein interactions and signal transduction pathways. In addition, this compound has been found to have an effect on the expression of certain genes, which may be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the regulation of gene expression, the modulation of signal transduction pathways, and the inhibition of protein-protein interactions. In addition, this compound has been found to have an effect on the metabolism of certain compounds, as well as the production of certain hormones and neurotransmitters.
実験室実験の利点と制限
The use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in laboratory experiments has been found to have a number of advantages, including its high efficiency of synthesis, its ability to modulate gene expression, and its ability to modulate signal transduction pathways. However, there are also a number of limitations associated with the use of this compound in laboratory experiments, including its potential toxicity and its potential to interact with other compounds.
将来の方向性
The potential future directions for the use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in scientific research include the development of new drugs and therapies, the study of metabolic pathways, the study of gene expression, and the study of protein-protein interactions. Additionally, this compound could be used to study the effects of environmental toxins, the effects of aging, and the effects of nutrition on biochemical and physiological processes. Finally, this compound could be used to study the effects of certain drugs on biochemical and physiological processes.
合成法
The synthesis of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester is a multi-step process that begins with the reaction of pyrrol-1-ylthiazole with 4-bromo-2,3-dimethyl-1-butanol, followed by the reaction of the resulting product with pinacol ester. This process is then followed by the reaction of the resulting product with boronic acid, and finally the reaction of the resulting product with 2-chloro-1-methylpyridinium iodide. The entire synthesis process has been found to be highly efficient, with a yield of approximately 80%.
特性
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMABDYHVEMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145785 | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1433178-41-6 | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433178-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















